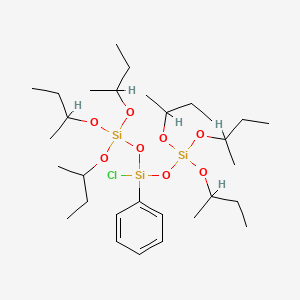![molecular formula C13H18Cl2O4S B14606420 [1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid CAS No. 61023-78-7](/img/structure/B14606420.png)
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclopentyl group attached to a methanol moiety, with two chlorine atoms substituted at the 2 and 4 positions of the phenyl ring. The methanesulfonic acid component acts as a counterion, enhancing the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[1-(2,4-Dichlorophenyl)cyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the alcohol group to an alkane.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(2,4-dichlorophenyl)cyclopentanone or 1-(2,4-dichlorophenyl)cyclopentanoic acid.
Reduction: Formation of 1-(2,4-dichlorophenyl)cyclopentane.
Substitution: Formation of 1-(2,4-diaminophenyl)cyclopentylmethanol or 1-(2,4-dithiophenyl)cyclopentylmethanol.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism of action of [1-(2,4-Dichlorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Dichlorophenyl)cyclopentylamine
- 1-(2,4-Dichlorophenyl)cyclopentanone
- 1-(2,4-Dichlorophenyl)cyclopentane
Uniqueness
Compared to similar compounds, [1-(2,4-Dichlorophenyl)cyclopentyl]methanol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for a wider range of chemical modifications and applications.
Propiedades
Número CAS |
61023-78-7 |
|---|---|
Fórmula molecular |
C13H18Cl2O4S |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
[1-(2,4-dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid |
InChI |
InChI=1S/C12H14Cl2O.CH4O3S/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12;1-5(2,3)4/h3-4,7,15H,1-2,5-6,8H2;1H3,(H,2,3,4) |
Clave InChI |
ODBHDENZWBDHQP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1CCC(C1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


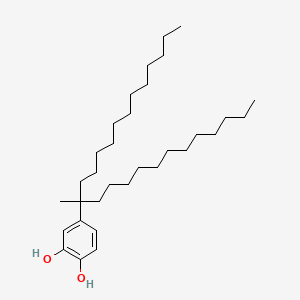
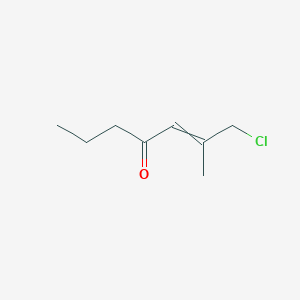
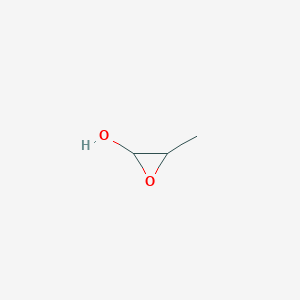
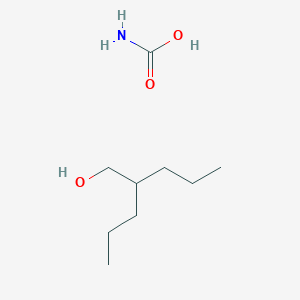
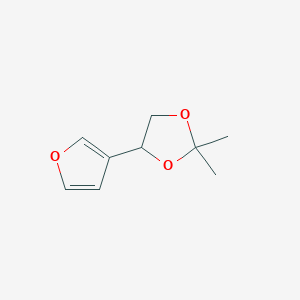
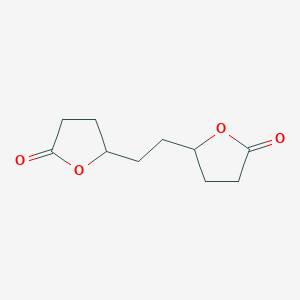
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
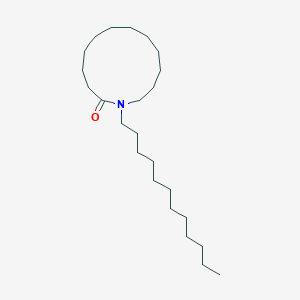
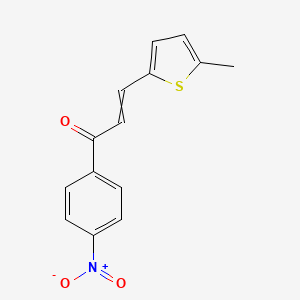
![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)

